molecular formula C8H14N4S B1488993 3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine CAS No. 2098064-65-2

3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine

Cat. No.: B1488993
CAS No.: 2098064-65-2
M. Wt: 198.29 g/mol
InChI Key: JVHWNZJAUBXJIE-UHFFFAOYSA-N
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Description

3-Azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine is a fascinating chemical compound with significant potential in scientific research. This compound features an azido group attached to an azetidine ring, which is further substituted with a tetrahydro-2H-thiopyran-4-yl group. Its unique structure makes it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine typically involves the following steps:

  • Azetidine Synthesis: The azetidine ring can be synthesized through cyclization reactions involving amino alcohols or amino ketones.

  • Azido Group Introduction: The azido group can be introduced using azidation reactions, often involving azides such as sodium azide (NaN₃) under specific reaction conditions.

  • Tetrahydro-2H-thiopyran-4-yl Group Addition: The tetrahydro-2H-thiopyran-4-yl group can be added through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts, solvents, and reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso compounds or other nitrogen-containing derivatives.

  • Reduction: The azido group can be reduced to form amines or other reduced nitrogen species.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides or amines, along with suitable solvents and temperatures, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds, and other nitrogen oxides.

  • Reduction Products: Amines, hydrazines, and other reduced nitrogen species.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

3-Azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine has a wide range of applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

  • Biology: The compound can be used in bioconjugation techniques, attaching biomolecules to surfaces or other entities for biological studies.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique properties make it useful in material science, such as in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine exerts its effects depends on its specific application. For example, in bioconjugation, the azido group can react with alkyne groups through a [3+2] cycloaddition reaction (click chemistry) to form stable triazole linkages. This reaction is often catalyzed by copper(I) or other suitable catalysts. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

3-Azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine can be compared with other azido-containing compounds, such as 3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine and 3-azido-1-(tetrahydro-2H-pyridin-4-yl)azetidine

Conclusion

This compound is a versatile and valuable compound with diverse applications in scientific research. Its unique structure and reactivity make it an important tool in organic synthesis, bioconjugation, pharmaceutical development, and material science. Further research and exploration of this compound will likely uncover even more applications and benefits.

Properties

IUPAC Name

3-azido-1-(thian-4-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-11-10-7-5-12(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHWNZJAUBXJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine
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3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine
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3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine
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3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine
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3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine
Reactant of Route 6
3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine

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